Tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate in the presence of a solvent like chloroform at low temperatures . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by adjusting the temperature and reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-aminopropyl)carbamate: A similar compound with a slightly different structure and properties.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another derivative with distinct chemical and biological activities.
Uniqueness
Tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C13H26N2O3 |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-9-6-13(17,7-10-15)5-4-8-14/h17H,4-10,14H2,1-3H3 |
InChI Key |
HIJKHARXSNUBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCCN)O |
Origin of Product |
United States |
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